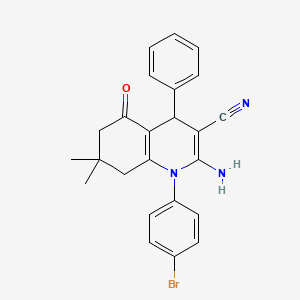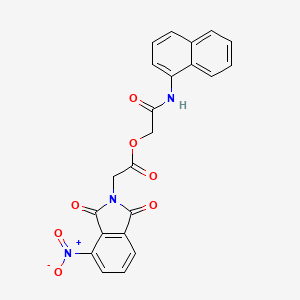![molecular formula C24H25ClN2O5S B11534861 N-[2-(4-Chlorophenyl)ethyl]-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11534861.png)
N-[2-(4-Chlorophenyl)ethyl]-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-[2-(4-Chlorophenyl)ethyl]-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide, also known as 4’-Chloroacetanilide , is a chemical compound with the molecular formula C14H15ClNO3.
- It belongs to the class of acetanilides and contains both an amide group and a sulfonamide group.
- The compound’s structure consists of a central acetamide moiety (N-ethylacetamide) linked to a 4-chlorophenyl group and a 2,5-dimethoxyphenyl group via a sulfonamide bridge.
Preparation Methods
Synthetic Routes: The synthesis of 4’-Chloroacetanilide involves the reaction of 4-chloroaniline with N-ethylacetoacetamide in the presence of acid catalysts.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or acetic acid).
Industrial Production: While not widely produced industrially, the compound can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: 4’-Chloroacetanilide is relatively stable but can undergo various reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a model compound for studying amide and sulfonamide chemistry.
Biology and Medicine: Limited applications; mainly used in research.
Industry: Not widely employed industrially due to its limited commercial significance.
Mechanism of Action
- The exact mechanism of action for 4’-Chloroacetanilide is not extensively studied.
- It may interact with biological targets related to amide and sulfonamide groups, but further research is needed.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: 4’-Chloroacetanilide’s uniqueness lies in its combination of amide, sulfonamide, and aromatic functionalities.
Remember that while 4’-Chloroacetanilide has limited practical applications, it remains an interesting compound for chemical investigations
Properties
Molecular Formula |
C24H25ClN2O5S |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-[2-(4-chlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C24H25ClN2O5S/c1-31-20-12-13-23(32-2)22(16-20)27(33(29,30)21-6-4-3-5-7-21)17-24(28)26-15-14-18-8-10-19(25)11-9-18/h3-13,16H,14-15,17H2,1-2H3,(H,26,28) |
InChI Key |
YBZGREAVTRTJMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B11534779.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11534787.png)
![2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11534789.png)


![2-[(6-{[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11534820.png)
![methyl {4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]phenoxy}acetate](/img/structure/B11534821.png)
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11534834.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11534836.png)
![2-{[3-(2-Chlorophenyl)-2-methyl-5-phenyl-4-(phenylcarbonyl)-2,3-dihydrofuran-2-yl]imino}-1,3-diphenylpropane-1,3-dione](/img/structure/B11534838.png)

![4-[(E)-{[2-(2-Cyanophenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate](/img/structure/B11534841.png)
![(5Z)-7-methyl-5-(4-nitrobenzylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B11534846.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11534872.png)
